

# ATTO 590 maleimide chemical properties and structure

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## Compound of Interest

Compound Name: **ATTO 590 maleimide**

Cat. No.: **B15138530**

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## ATTO 590 Maleimide: A Comprehensive Technical Guide

### A Deep Dive into the Core Chemical Properties and Structure for Researchers, Scientists, and Drug Development Professionals

**ATTO 590 maleimide** is a fluorescent probe belonging to the rhodamine class of dyes.[\[1\]](#) Renowned for its exceptional photostability and high fluorescence quantum yield, it is a versatile tool in various life science and drug development applications.[\[1\]](#)[\[2\]](#) This guide provides an in-depth overview of its chemical properties, structure, and practical applications, including detailed experimental protocols.

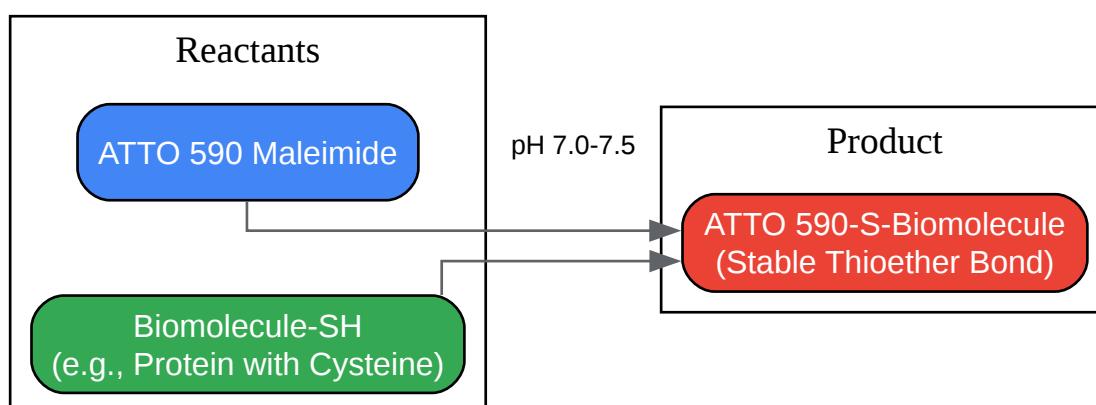
## Core Chemical and Spectroscopic Properties

**ATTO 590 maleimide** is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.[\[3\]](#) It is moderately hydrophilic and, as commercially supplied, typically consists of a mixture of two isomers with virtually identical spectroscopic properties.[\[3\]](#)

Property	Value	Reference
Molecular Weight	813 g/mol	<a href="#">[1]</a>
Absorption Maximum ( $\lambda_{abs}$ )	593 nm	<a href="#">[1]</a>
Emission Maximum ( $\lambda_{em}$ )	622 nm	<a href="#">[1]</a>
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	<a href="#">[1]</a>
Fluorescence Quantum Yield ( $\eta_{fl}$ )	80%	<a href="#">[1]</a>
Fluorescence Lifetime ( $\tau_{fl}$ )	3.7 ns	<a href="#">[1]</a>
Correction Factor (CF260)	0.39	<a href="#">[1]</a>
Correction Factor (CF280)	0.43	<a href="#">[1]</a>

## Chemical Structure and Labeling Chemistry

**ATTO 590 maleimide**'s structure is based on a rhodamine core, which provides its fluorescent properties. The maleimide functional group is a thiol-reactive moiety that specifically and efficiently reacts with sulfhydryl groups (thiols) on biomolecules, such as the side chains of cysteine residues in proteins, to form a stable thioether bond.[\[1\]](#)[\[4\]](#) This high selectivity allows for precise labeling of target molecules.[\[1\]](#)



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Caption: Reaction scheme of **ATTO 590 maleimide** with a thiol-containing biomolecule.

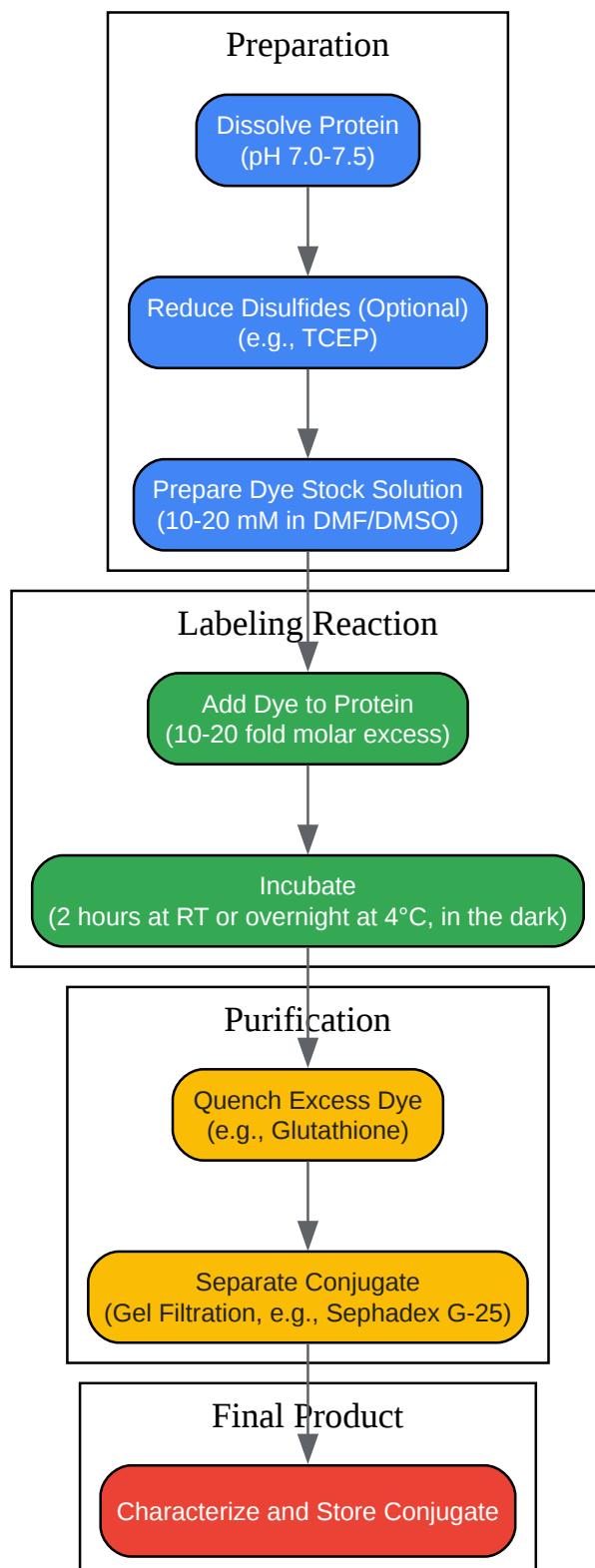
## Experimental Protocols: Labeling of Proteins with ATTO 590 Maleimide

The following is a general protocol for the conjugation of **ATTO 590 maleimide** to proteins. Optimization may be required for specific proteins and applications.

### Materials

- **ATTO 590 maleimide**
- Protein of interest in a suitable buffer (e.g., phosphate, Tris, HEPES) at pH 7.0-7.5. The buffer should be free of thiols.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching reagent: Glutathione or  $\beta$ -mercaptoethanol
- Purification column (e.g., Sephadex G-25)

### Experimental Workflow



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Caption: A typical workflow for labeling proteins with **ATTO 590 maleimide**.

## Detailed Methodology

- Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 50–100  $\mu$ M. The pH should be maintained between 7.0 and 7.5 to ensure the specific reaction of maleimide with thiol groups.[1]
- Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be labeled, they can be reduced using a 10-fold molar excess of TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[1]
- Dye Preparation: Immediately before use, prepare a 10–20 mM stock solution of **ATTO 590 maleimide** in anhydrous DMF or DMSO.[1]
- Labeling Reaction: Add the dye stock solution to the protein solution to achieve a 10–20 fold molar excess of the dye. The reaction should be carried out for 2 hours at room temperature or overnight at 4°C in the dark.[1]
- Quenching: To stop the reaction and remove any unreacted dye, a low molecular weight thiol such as glutathione or  $\beta$ -mercaptoethanol can be added.[1]
- Purification: The labeled protein conjugate can be separated from the free dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1]
- Storage: The final conjugate should be stored under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C or -80°C.[1]

## Applications in Research and Development

The unique properties of **ATTO 590 maleimide** make it a valuable tool for a wide range of applications, including:

- Fluorescence Microscopy: Its high photostability makes it suitable for demanding imaging techniques such as single-molecule detection and super-resolution microscopy (e.g., STED, PALM, dSTORM).[1][2]

- Flow Cytometry (FACS): The bright fluorescence of ATTO 590 allows for clear identification and sorting of labeled cells.
- Protein Labeling and Tracking: The specific reactivity of the maleimide group allows for the precise labeling of proteins to study their localization, trafficking, and interactions.
- Fluorescence Resonance Energy Transfer (FRET): ATTO 590 can serve as an acceptor in FRET-based assays to study molecular interactions and conformational changes.

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